

Comparative Analysis of 5-Amino-3-methylisothiazole-4-carbonitrile and Related Bioactive Heterocycles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No.: B1270446

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral and biological properties of 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9) and related isothiazole and isoxazole derivatives. Due to the limited availability of published experimental data for 5-Amino-3-methylisothiazole-4-carbonitrile, this document focuses on cross-referencing its known characteristics with publicly available data for structurally similar compounds that have demonstrated significant biological activity. This approach aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents based on these heterocyclic scaffolds.

Compound Profiles

This section details the physicochemical properties of 5-Amino-3-methylisothiazole-4-carbonitrile and selected comparator compounds. The alternatives were chosen based on their structural similarity and reported biological activities, particularly in the areas of anticancer and antimicrobial research.

Property	5-Amino-3-methylisothiazole-4-carbonitrile	5-Hydrazino-3-methylisothiazole-4-carboxylic acid	5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide	5-Amino-3-methylisoxazole-4-carboxylic acid
CAS Number	41808-35-9	Not available	Not available	Not available
Molecular Formula	C ₅ H ₅ N ₃ S	C ₅ H ₅ N ₃ O ₂ S	C ₅ H ₄ CIN ₃ OS	C ₅ H ₆ N ₂ O ₃
Molecular Weight	139.18 g/mol	171.18 g/mol	193.63 g/mol	142.11 g/mol
Melting Point	202 °C[1][2][3]	Not reported	Not reported	Not reported
Appearance	Off-White to Light Yellow Solid[3]	Not reported	Not reported	Not reported
Known Biological Activity	Key intermediate in pharmaceuticals and agrochemicals, particularly for antimicrobial and antifungal agents.[3]	Antiproliferative activity against leukemia and colon cancer cell lines.[4]	Potential anticancer activity.[5]	Anticancer, anti-inflammatory, and antibacterial activities.[6]

Spectroscopic Data Comparison

While complete published spectra for 5-Amino-3-methylisothiazole-4-carbonitrile are not readily available, some suppliers indicate that the infrared and NMR spectra conform to the expected structure.[3] This section presents a comparison with the published spectral data of related, well-characterized isothiazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the substitution pattern on the heterocyclic ring. Below is a comparison of expected shifts for the target compound with published data for

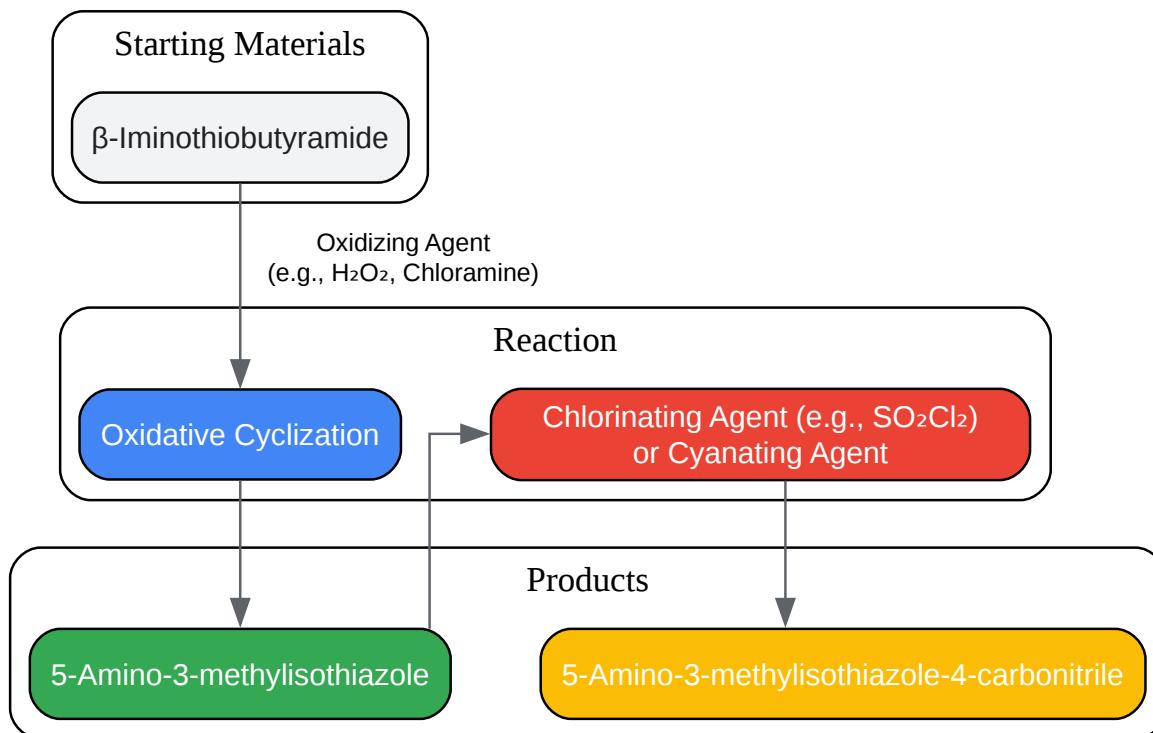
a related derivative.

Compound	Solvent	Chemical Shift (δ ppm) and Multiplicity
5-Amino-3-methylisothiazole-4-carbonitrile (Expected)	DMSO-d ₆	~2.3 (s, 3H, CH ₃), ~7.5 (s, 2H, NH ₂)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid[4]	Not specified	Not specified in abstract
5-Amino-4-chloro-3-methylisothiazole[7]	CDCl ₃	2.30 (s, 3H, CH ₃), 4.6 (broad s, 2H, NH ₂)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the target compound and a related derivative are compared below.

Compound	Key IR Peaks (cm ⁻¹)	Functional Group Assignment
5-Amino-3-methylisothiazole-4-carbonitrile (Expected)	~3400-3200, ~2220, ~1640	N-H stretch (amine), C≡N stretch (nitrile), N-H bend (amine)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives[4]	Not specified in abstract	The study mentions IR was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives[5]	Not specified in abstract	The study mentions IR was used for structure determination.


Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structure elucidation.

Compound	Molecular Ion (m/z)	Key Fragmentation Pathways
5-Amino-3-methylisothiazole-4-carbonitrile	139.02 (M ⁺)	Expected fragmentation would involve loss of HCN, CH ₃ CN, and cleavage of the isothiazole ring.
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives[4]	Not specified in abstract	The study mentions MS was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives[5]	Not specified in abstract	The study mentions MS was used for structure determination.

Experimental Protocols

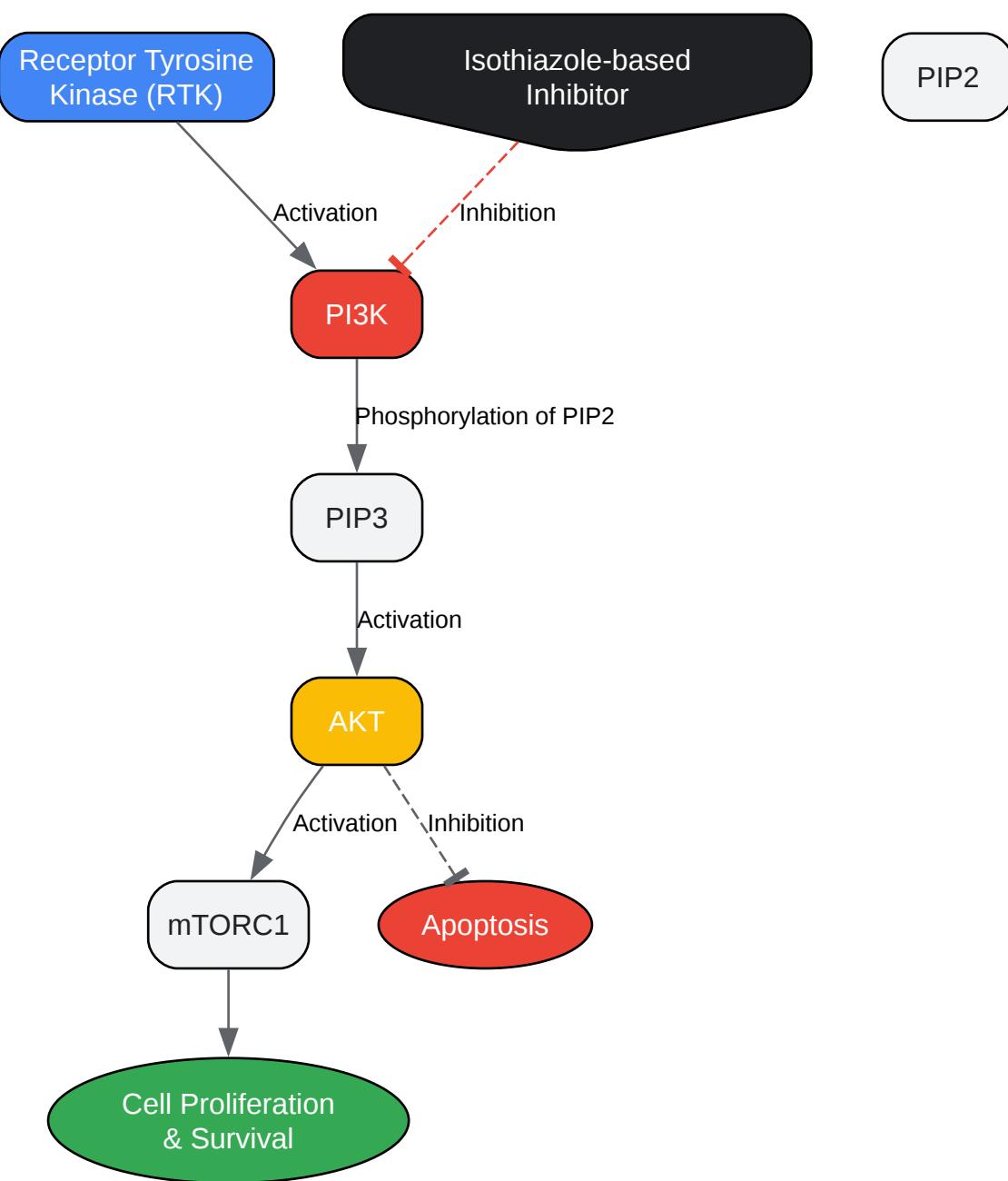
A detailed, published synthesis protocol specifically for 5-Amino-3-methylisothiazole-4-carbonitrile is not available. However, based on established methods for the synthesis of related 5-aminoisothiazoles, a plausible synthetic route can be proposed. The following workflow is based on the principles outlined in patents for the synthesis of 5-amino-3-methylisothiazole and its 4-chloro derivative.[7][8]

[Click to download full resolution via product page](#)

Proposed synthetic workflow for 5-Amino-3-methylisothiazole-4-carbonitrile.

Methodology:

- Synthesis of 5-Amino-3-methylisothiazole: β -Iminothiobutyramide is subjected to oxidative cyclization using an oxidizing agent such as hydrogen peroxide or chloramine.^[8] The reaction mixture is typically stirred at a controlled temperature, followed by extraction and purification to yield 5-amino-3-methylisothiazole.
- Cyanation of 5-Amino-3-methylisothiazole: The resulting 5-amino-3-methylisothiazole can then be subjected to an electrophilic cyanation reaction at the 4-position. This step would likely involve a suitable cyanating agent under controlled reaction conditions. While a specific protocol for cyanation is not available, the chlorination of the 4-position is well-documented and involves reacting 5-amino-3-methylisothiazole with a chlorinating agent like sulfonyl chloride.^[7] A similar electrophilic substitution approach would be anticipated for cyanation.


Comparative Biological Activity

Isothiazole and isoxazole cores are present in numerous compounds with a wide range of biological activities. This section provides a comparative overview of the reported activities of compounds structurally related to 5-Amino-3-methylisothiazole-4-carbonitrile.

Compound/Derivative Class	Reported Biological Activity	Target/Mechanism of Action (if known)	Reference
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives	Antiproliferative	High selectivity towards leukemia and colon cancer cell lines.	[4]
5-Acetyl-4-methylthiazole derivatives	Antimicrobial	Disruption of cell membrane integrity.	[9]
5-Amino-3-methyl-isoxazole-4-carboxylic acid	Anticancer, Anti-inflammatory, Antibacterial	Broad-spectrum activity.	[6]
2-Amino-5-methylthiazol derivatives	Antioxidant	Radical scavenging activity.	[10]

Signaling Pathway and Workflow Visualization

The development of novel anticancer agents often involves targeting specific signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is a common target for cancer therapeutics. The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancers where isothiazole-based inhibitors have shown activity.

[Click to download full resolution via product page](#)

Simplified PI3K/AKT signaling pathway, a target for anticancer agents.

This guide serves as a starting point for researchers interested in 5-Amino-3-methylisothiazole-4-carbonitrile and related compounds. The cross-referenced data and proposed experimental approaches provide a framework for further investigation into the synthesis, characterization, and biological evaluation of this and other promising heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Amino-3-Methyl-Isothiazole-4-Carbonitrile [myskinrecipes.com]
- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 8. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of 5-Amino-3-methylisothiazole-4-carbonitrile and Related Bioactive Heterocycles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270446#cross-referencing-experimental-data-with-published-spectra-for-41808-35-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com